molecular formula C16H7ClN2 B14579321 3-Chlorophenanthrene-9,10-dicarbonitrile CAS No. 61469-64-5

3-Chlorophenanthrene-9,10-dicarbonitrile

Cat. No.: B14579321
CAS No.: 61469-64-5
M. Wt: 262.69 g/mol
InChI Key: IRZIZBIJNSEAEN-UHFFFAOYSA-N
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Description

3-Chlorophenanthrene-9,10-dicarbonitrile is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenanthrene-9,10-dicarbonitrile typically involves the functionalization of phenanthreneThe reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the nitrile groups can be introduced using reagents like malononitrile under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrilation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenanthrene-9,10-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinones, while reduction can produce phenanthreneamines .

Scientific Research Applications

3-Chlorophenanthrene-9,10-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorophenanthrene-9,10-dicarbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound’s derivatives may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorophenanthrene-9,10-dicarbonitrile is unique due to the presence of both chlorine and dicarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61469-64-5

Molecular Formula

C16H7ClN2

Molecular Weight

262.69 g/mol

IUPAC Name

3-chlorophenanthrene-9,10-dicarbonitrile

InChI

InChI=1S/C16H7ClN2/c17-10-5-6-13-14(7-10)11-3-1-2-4-12(11)15(8-18)16(13)9-19/h1-7H

InChI Key

IRZIZBIJNSEAEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2C#N)C#N

Origin of Product

United States

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